5-[(2-chlorobenzyl)sulfanyl]-3-(cyclohexylmethyl)-8,9-dimethoxyimidazo[1,2-c]quinazolin-2(3H)-one
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Overview
Description
5-[(2-chlorobenzyl)sulfanyl]-3-(cyclohexylmethyl)-8,9-dimethoxyimidazo[1,2-c]quinazolin-2(3H)-one is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a chlorobenzyl group, a cyclohexylmethyl group, and dimethoxy substitutions on an imidazoquinazolinone core.
Preparation Methods
The synthesis of 5-[(2-chlorobenzyl)sulfanyl]-3-(cyclohexylmethyl)-8,9-dimethoxyimidazo[1,2-c]quinazolin-2(3H)-one typically involves multiple steps, starting from readily available precursors. The synthetic route may include:
Formation of the Imidazoquinazolinone Core: This step involves the cyclization of appropriate precursors under specific conditions to form the imidazoquinazolinone structure.
Introduction of the Chlorobenzyl Group: This can be achieved through nucleophilic substitution reactions where a chlorobenzyl halide reacts with a thiol group.
Attachment of the Cyclohexylmethyl Group: This step may involve alkylation reactions using cyclohexylmethyl halides.
Dimethoxy Substitution:
Industrial production methods would likely optimize these steps for higher yields and purity, potentially involving advanced techniques such as continuous flow synthesis and automated reaction monitoring.
Chemical Reactions Analysis
5-[(2-chlorobenzyl)sulfanyl]-3-(cyclohexylmethyl)-8,9-dimethoxyimidazo[1,2-c]quinazolin-2(3H)-one can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can undergo reduction reactions, particularly at the chlorobenzyl group, using reducing agents such as lithium aluminum hydride.
Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like amines or thiols.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to break down into smaller fragments.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound may be investigated for its biological activity, including potential antimicrobial, antiviral, or anticancer properties.
Medicine: Research may explore its potential as a therapeutic agent, particularly in targeting specific molecular pathways involved in diseases.
Industry: It could be used in the development of new materials or as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 5-[(2-chlorobenzyl)sulfanyl]-3-(cyclohexylmethyl)-8,9-dimethoxyimidazo[1,2-c]quinazolin-2(3H)-one would depend on its specific application. Generally, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity. The compound’s unique structure allows it to fit into specific binding sites, potentially inhibiting or activating biological pathways.
Comparison with Similar Compounds
Similar compounds to 5-[(2-chlorobenzyl)sulfanyl]-3-(cyclohexylmethyl)-8,9-dimethoxyimidazo[1,2-c]quinazolin-2(3H)-one include other imidazoquinazolinone derivatives. These compounds may share structural similarities but differ in their substituents, leading to variations in their chemical and biological properties. For example:
5-[(2-bromobenzyl)sulfanyl]-3-(cyclohexylmethyl)-8,9-dimethoxyimidazo[1,2-c]quinazolin-2(3H)-one: Similar structure but with a bromine atom instead of chlorine.
5-[(2-chlorobenzyl)sulfanyl]-3-(methyl)-8,9-dimethoxyimidazo[1,2-c]quinazolin-2(3H)-one: Similar structure but with a methyl group instead of a cyclohexylmethyl group.
Properties
IUPAC Name |
5-[(2-chlorophenyl)methylsulfanyl]-3-(cyclohexylmethyl)-8,9-dimethoxy-3H-imidazo[1,2-c]quinazolin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28ClN3O3S/c1-32-22-13-18-20(14-23(22)33-2)28-26(34-15-17-10-6-7-11-19(17)27)30-21(25(31)29-24(18)30)12-16-8-4-3-5-9-16/h6-7,10-11,13-14,16,21H,3-5,8-9,12,15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRLJWPAUDDUVEY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C3=NC(=O)C(N3C(=N2)SCC4=CC=CC=C4Cl)CC5CCCCC5)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28ClN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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